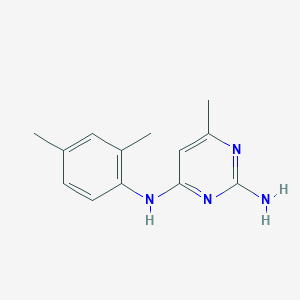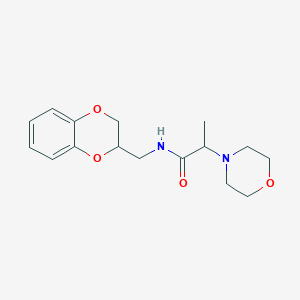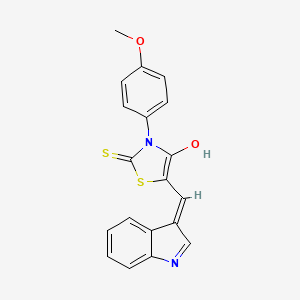
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as DMP 969, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, DMP 969 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The mechanism of action of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves the inhibition of the enzyme JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage, and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting JNK, this compound 969 can modulate these cellular processes, leading to its potential applications in the treatment of various diseases.
Biochemical and Physiological Effects
This compound 969 has been shown to have several biochemical and physiological effects in preclinical models of human diseases. In cancer, this compound 969 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. Moreover, this compound 969 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
In neurodegenerative disorders, this compound 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound 969 has been shown to reduce oxidative stress and inflammation, leading to its potential neuroprotective effects.
In inflammation, this compound 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory effects. Moreover, this compound 969 has been shown to reduce tissue damage and improve survival in animal models of sepsis.
实验室实验的优点和局限性
The advantages of using N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 in scientific research include its high potency and selectivity for JNK, which allows for the precise modulation of cellular processes. Moreover, this compound 969 has been extensively studied in preclinical models of human diseases, making it a well-established tool for scientific research.
The limitations of using this compound 969 in scientific research include its potential off-target effects, which may lead to unintended consequences. Moreover, the optimal dosage and administration of this compound 969 may vary depending on the disease and the experimental model, requiring careful consideration and optimization.
未来方向
There are several future directions for the scientific research of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969. One potential direction is the development of this compound 969 as a combination therapy for cancer, neurodegenerative disorders, and inflammation. Another potential direction is the optimization of the dosage and administration of this compound 969 for different diseases and experimental models. Moreover, the identification of biomarkers for the response to this compound 969 may help to improve its clinical efficacy and reduce potential side effects. Overall, the scientific research of this compound 969 holds significant promise for the development of novel therapies for various human diseases.
合成方法
The synthesis of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 2,4-dimethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with guanidine nitrate to form the final product, this compound 969. The synthesis of this compound 969 has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
科学研究应用
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been extensively studied in various preclinical models of human diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, this compound 969 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound 969 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer, suggesting its potential as a combination therapy.
In neurodegenerative disorders, this compound 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the pathogenesis of these diseases.
In inflammation, this compound 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various preclinical models of inflammation, including sepsis and rheumatoid arthritis. This compound 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the inflammatory response.
属性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-8-4-5-11(9(2)6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDCXDXQSYTXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6131162.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6131186.png)
![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
